FluoroaceticAcid
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Overview
Description
Fluoroacetic acid is an organofluorine compound with the chemical formula FCH₂CO₂H. It is a colorless solid known for its high toxicity. The conjugate base, fluoroacetate, occurs naturally in at least 40 plants in Australia, Brazil, and Africa. It is one of only five known organofluorine-containing natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoroacetic acid can be synthesized through the reaction of sodium fluoroacetate with concentrated hydrochloric acid. This reaction must be carried out in an efficient hood due to the high toxicity of fluoroacetic acid .
Industrial Production Methods: Industrial production of fluoroacetic acid typically involves the fluorination of acetic acid derivatives. The process requires stringent safety measures due to the compound’s toxicity.
Types of Reactions:
Oxidation: Fluoroacetic acid can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: One of the primary reactions fluoroacetic acid undergoes is nucleophilic substitution.
Common Reagents and Conditions:
Nucleophilic Substitution: Aspartate residue performs a nucleophilic attack on the carbon bonded to the fluorine atom.
Major Products:
Scientific Research Applications
Fluoroacetic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of various fluorinated compounds.
Medicine: Research into fluoroacetic acid’s mechanism of action has provided insights into potential antidotes for poisoning.
Industry: It is used in the manufacture of pesticides, especially rodenticides.
Mechanism of Action
Fluoroacetic acid exerts its toxic effects by disrupting the Krebs cycle. It is metabolized to fluorocitric acid, which inhibits aconitase, an enzyme crucial for the cycle’s function. This inhibition halts the Krebs cycle, leading to a buildup of citrate and a depletion of cellular energy .
Comparison with Similar Compounds
- Difluoroacetic Acid
- Trifluoroacetic Acid
- Chloroacetic Acid
- Bromoacetic Acid
- Iodoacetic Acid
- Acetic Acid
Comparison: Fluoroacetic acid is unique among these compounds due to its high toxicity and natural occurrence in certain plants. In contrast, difluoroacetic acid and trifluoroacetic acid are far less toxic .
Properties
CAS No. |
144-49-1 |
---|---|
Molecular Formula |
C21H27Cl4N3O |
Molecular Weight |
0 |
Origin of Product |
United States |
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